3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid
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Overview
Description
3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid: is an organic compound with the molecular formula C9H8ClFO4 and a molecular weight of 234.61 g/mol . It is characterized by the presence of chloro, fluoro, and methoxymethoxy substituents on a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and Clemmensen reduction . These methods ensure the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzoic Acids: Resulting from substitution reactions.
Quinones and Hydro Derivatives: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound is investigated for its potential biological activities and as a precursor in the synthesis of pharmaceuticals. It may be used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique substituents make it valuable in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic substitution . These interactions enable the compound to modulate specific biochemical pathways and exert its effects.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCWAKZJDOUVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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